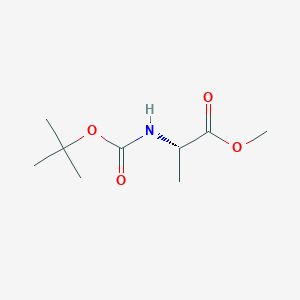

Boc-L-alanine methyl ester

Vue d'ensemble

Description

Crystal Structure Analysis

The crystal structure of a dipeptide related to Boc-L-alanine methyl ester, specifically N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester (Boc–Ala–Cys(Bzl)–OMe), has been elucidated. This compound crystallizes in the orthorhombic space group P212121, with cell dimensions indicating a tightly packed structure. The molecules are arranged in a parallel-pleated sheet configuration, which is stabilized by N–H···O hydrogen bonds, suggesting a strong intermolecular interaction that could influence the compound's stability and reactivity .

Synthesis Analysis

The synthesis of (R)-Boc-2-methylproline, a compound structurally related to Boc-L-alanine methyl ester, demonstrates the potential for high stereochemical control in the synthesis of Boc-protected amino acid derivatives. Starting from alanine benzyl ester hydrochloride, the synthesis proceeds in four steps without the need for chromatography, indicating a straightforward and potentially scalable process. This method's efficiency is underscored by its application in producing veliparib, a poly(ADP-ribose) polymerase inhibitor, showcasing the relevance of such synthetic strategies in pharmaceutical development .

Biocatalytic Resolution Analysis

The biocatalytic resolution of Boc-dl-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002 has been reported. This process highlights the high enantioselectivity and substrate tolerance of the esterase produced by the strain, which could be crucial for the commercial production of Boc-protected amino acid esters. The optimal conditions for the biocatalysis include a reaction temperature of 35°C, a pH of 8.0, and the use of NH3·H2O as a neutralizer. The high enantiomeric excess values for both the substrate and product (>99%) demonstrate the effectiveness of this bioprocessing approach .

Chemical Reactions Analysis

The synthesis and resolution of Boc-L-methylphenylalanines provide insight into the chemical reactions involving Boc-L-alanine methyl ester derivatives. The synthesis involves the use of Boc-diethyl malonate and methyl benzylbromide as starting materials, followed by the separation of racemic amino acids into optical isomers using subtilisin. The reported yields and the simplicity of the method suggest its suitability for both industrial application and laboratory preparation. The confirmation of the chemical structures by IR, 1H NMR, MS, and optical rotation ensures the reliability of the synthetic approach .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Boc-L-alanine methyl ester, the studies on closely related compounds suggest that Boc-protected amino acid esters generally exhibit strong intermolecular interactions, as evidenced by the crystal structure analysis . The biocatalytic resolution and the synthesis methods indicate that these compounds can be produced and manipulated with high precision, which is essential for their application in pharmaceuticals and other fields .

Applications De Recherche Scientifique

Dual Protection of Amino Functions

- Scientific Field : Organic Chemistry

- Application Summary : Boc-L-alanine methyl ester is used in the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application : The Boc-group is introduced to the amino function, resulting in a Boc-derivative. This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes : The Boc-group has become one of the most commonly used protective groups for amines. It is stable under conditions where other groups, such as benzyl carbamates, are cleaved. Boc can be cleaved by mild acidolysis .

Synthesis of Peptidomimetic Inhibitors

- Scientific Field : Biochemistry

- Application Summary : Boc-L-alanine methyl ester is used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease .

- Results or Outcomes : The outcome is the production of peptidomimetic inhibitors, which can potentially be used in the treatment of diseases caused by the human cytomegalovirus .

Preparation of Hepatitis C Virus Inhibitor Prodrugs

- Scientific Field : Pharmacology

- Application Summary : Boc-L-alanine methyl ester is used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs .

- Results or Outcomes : The outcome is the production of potential prodrugs for the treatment of Hepatitis C .

Synthesis of Dipeptides

- Scientific Field : Biochemistry

- Application Summary : Boc-L-alanine methyl ester is often used to synthesize dipeptides .

- Results or Outcomes : The outcome is the production of dipeptides, which can be used in various biochemical applications .

Synthesis of Alanine Isoxazolidide

- Scientific Field : Organic Chemistry

- Application Summary : Boc-L-alanine methyl ester can be used as a starting material in the synthesis of alanine isoxazolidide .

- Results or Outcomes : The outcome is the production of alanine isoxazolidide, a compound that can be used in various organic chemistry applications .

Synthesis of α-Amino Acid-Based Sector Block Dendrons

- Scientific Field : Polymer Chemistry

- Application Summary : Boc-L-alanine methyl ester is used to synthesize α-amino acid-based sector block dendrons .

- Results or Outcomes : The outcome is the production of α-amino acid-based sector block dendrons, which can be used in various polymer chemistry applications .

Synthesis of N-Fmoc-l-alanyl-l-alanine Methyl Ester

- Scientific Field : Organic Chemistry

- Application Summary : Boc-L-alanine methyl ester is used in the synthesis of N-Fmoc-l-alanyl-l-alanine methyl ester .

- Results or Outcomes : The outcome is the production of N-Fmoc-l-alanyl-l-alanine methyl ester, a compound that can be used in various organic chemistry applications .

Synthesis of Nitridotricarbonic Acid Tri-tert-butyl Ester

- Scientific Field : Organic Chemistry

- Application Summary : Boc-L-alanine methyl ester can be used in the preparation of nitridotricarbonic acid tri-tert-butyl ester .

- Methods of Application : The compound is susceptible to aminolysis .

- Results or Outcomes : The outcome is the production of nitridotricarbonic acid tri-tert-butyl ester, a compound that can be used in various organic chemistry applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

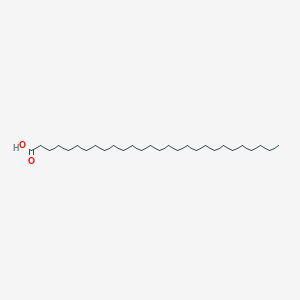

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446058 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-alanine methyl ester | |

CAS RN |

28875-17-4 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)